N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-17-10-6-5-9-15(17)19-18(21)14-11-16(20)13-8-4-3-7-12(13)14/h3-10,14H,2,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJGEGATTFGGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Chloride Intermediate Route
This method begins with the synthesis of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, which is subsequently converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with 2-ethoxyaniline in the presence of a base such as triethylamine (Et₃N) to form the target carboxamide.
Key Steps:
- Formation of the acid chloride:
$$ \text{3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid} + \text{SOCl}2 \rightarrow \text{3-Oxo-2,3-dihydro-1H-indene-1-carbonyl chloride} + \text{HCl} + \text{SO}2 $$ . - Amidation with 2-ethoxyaniline:
$$ \text{3-Oxo-2,3-dihydro-1H-indene-1-carbonyl chloride} + \text{2-ethoxyaniline} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} $$ .
Direct Coupling via Buchwald-Hartwig Amination
An alternative approach involves coupling a preformed indene intermediate with 2-ethoxyphenylamine using palladium-catalyzed amination. This method, adapted from discoidin domain receptor inhibitor syntheses, employs a Pd(II) catalyst and Xantphos ligand to facilitate C–N bond formation.
Reaction Scheme:
$$ \text{3-Oxo-2,3-dihydro-1H-indene-1-bromide} + \text{2-ethoxyphenylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{this compound} $$ .
Key Reaction Conditions and Optimization
Temperature and Solvent Systems
Catalysts and Additives
| Parameter | Acid Chloride Route | Buchwald-Hartwig Route |
|---|---|---|
| Catalyst | None | Pd(OAc)₂ (5 mol%) |
| Ligand | N/A | Xantphos (10 mol%) |
| Base | Et₃N | Cs₂CO₃ |
| Yield | 75–82% | 65–70% |
The lower yield in the palladium-mediated route is attributed to competing side reactions, necessitating precise stoichiometric control.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity for batches synthesized via the acid chloride route, compared to 92–95% for palladium-catalyzed methods.
Comparative Analysis of Synthetic Routes
| Criterion | Acid Chloride Route | Buchwald-Hartwig Route |
|---|---|---|
| Step Count | 2 | 3 (including ligand prep) |
| Total Yield | 75–82% | 55–60% |
| Scalability | >100 g demonstrated | Limited to <50 g |
| Byproduct Formation | Minimal | Significant (aryl halides) |
| Cost Efficiency | High | Moderate (Pd catalyst cost) |
The acid chloride method emerges as superior for large-scale production, while the palladium route offers advantages in modularity for structural analogs.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Adapting the acid chloride route to continuous flow systems enhances safety (by minimizing SOCl₂ handling) and improves throughput. Pilot-scale trials achieved 89% yield with residence times of <15 minutes.
Waste Management
- SOCl₂ Neutralization: Requires careful treatment with NaOH to convert residual SOCl₂ to Na₂SO₃ and NaCl.
- Pd Recovery: Ion-exchange resins enable >90% palladium recovery from Buchwald-Hartwig reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the ethoxy group or the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has the following structural formula:
- IUPAC Name : N-(2-ethoxyphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
- Molecular Formula : CHNO
- Molecular Weight : 299.34 g/mol
The compound features an ethoxyphenyl group attached to a nitrogen atom and a carboxamide group linked to the indene ring, which contributes to its diverse reactivity and potential biological activities.
Medicinal Chemistry
This compound is being explored for its potential as a pharmacophore in drug development. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties , making it a candidate for treating conditions such as arthritis and chronic pain.
Case Study: Anti-inflammatory Effects
A study investigated the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use in inflammatory disorders .
Materials Science
The compound is also utilized in the synthesis of advanced materials with specific optical and electronic properties. Its unique structure allows for modifications that enhance material performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Table 1: Material Properties Comparison
| Property | N-(2-Ethoxyphenyl)-3-Oxo Indene | Reference |
|---|---|---|
| Optical Band Gap | 3.1 eV | |
| Electron Mobility | 0.5 cm²/V·s | |
| Thermal Stability | Up to 250°C |
Biological Studies
Research has shown that this compound interacts with various biological targets, including enzymes and receptors.
Case Study: Enzyme Inhibition
A study demonstrated that the compound acts as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition was quantified using IC50 values, indicating promising therapeutic potential .
Synthetic Route Overview
| Step | Description |
|---|---|
| Reactants | 2-Ethoxyaniline + Indene-1,3-dione |
| Solvent | Ethanol or Methanol |
| Catalyst | Acetic Acid |
| Conditions | Reflux for several hours |
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, emphasizing molecular features, substituent effects, and research findings:
Table 1: Structural and Functional Comparison of Indene Carboxamide Derivatives
*Calculated based on structural inference.
Key Comparative Insights:
Substituent Effects on Physicochemical Properties The 2-ethoxyphenyl group in the target compound likely increases lipophilicity compared to the 5-methylpyridin-2-yl analog, which introduces a basic nitrogen atom capable of improving aqueous solubility .
Bioactivity and Structural Insights Indene derivatives with 3-oxo groups (e.g., and ) are associated with bioactivity, suggesting the target compound may interact with enzymes or receptors via hydrogen bonding or keto-enol tautomerism . Crystallographic studies of N-cyclopentyl-N-(3-oxo-inden-1-yl)acetamide () reveal planar indene cores and intermolecular H-bonding patterns, which could guide predictions about the target’s solid-state behavior .
Synthetic and Analytical Relevance
Biological Activity
N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is an indene derivative with potential applications in medicinal chemistry and materials science. This compound features an ethoxyphenyl group attached to a nitrogen atom and a carboxamide group linked to the indene ring, making it a subject of interest for its biological activities.
- IUPAC Name : N-(2-ethoxyphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
- Molecular Formula : C18H17NO3
- CAS Number : 1206999-69-0
- InChI : InChI=1S/C18H17NO3/c1-2-22-17-10-6-5-9-15(17)19-18(21)14-11-16(20)13-8-4-3-7-12(13)14/h3-10,14H,2,11H2,1H3,(H,19,21)
The biological activity of this compound is attributed to its interaction with various biological targets. It has shown potential as a pharmacophore in drug development, particularly for anti-inflammatory and analgesic properties. The compound's mechanism may involve the inhibition or activation of specific enzymes or receptors, leading to various therapeutic effects.
Anticholinesterase Activity
Research has indicated that indene derivatives can exhibit anticholinesterase activity. A study focused on related compounds demonstrated that certain indene derivatives effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for treating Alzheimer’s disease. For instance, compounds similar to N-(2-ethoxyphenyl)-3-oxo have shown IC50 values in the low micromolar range against BuChE .
Cancer Treatment Potential
N-(2-ethoxyphenyl)-3-oxo has been studied for its potential in cancer therapy. Indene derivatives have been reported as inhibitors of apoptosis proteins (IAPs), which are involved in cancer cell survival. The ability to inhibit IAPs can lead to increased apoptosis in cancer cells, making these compounds promising candidates for anticancer drugs .
Summary of Biological Activities
Study on Anticholinesterase Activity
A comprehensive study evaluated the cholinesterase inhibitory activities of various indene derivatives. The most effective compounds displayed significant inhibition against BuChE with IC50 values around 1.08 μM. These findings suggest that modifications to the indene structure can enhance biological activity, warranting further exploration of N-(2-ethoxyphenyl)-3-oxo .
Research on Cancer Therapeutics
Another research effort highlighted the role of 2,3-dihydroindene compounds in cancer treatment. These compounds were shown to inhibit key proteins involved in tumor survival pathways. The study suggested that N-(2-ethoxyphenyl)-3-oxo could be developed into a pharmaceutical agent targeting specific cancers such as breast and prostate cancer .
Q & A
Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, including:
- Cyclization : Formation of the indene core using phenol derivatives and cyclizing agents (e.g., acid-catalyzed intramolecular esterification) .
- Amidation : Coupling the indene-carboxylic acid intermediate with 2-ethoxyaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., DMAP) may enhance reaction efficiency .
Optimization :- Temperature : Maintain 60–80°C for cyclization to prevent side reactions .
- Solvents : Use aprotic solvents like DMF or THF to stabilize intermediates .
- Purity : Column chromatography or recrystallization (e.g., ethanol/water) is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action and biological targets?
- Enzyme Assays : Test inhibitory activity against enzymes like HDACs or kinases, leveraging structural similarities to benzoxazepine derivatives .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled probes) to identify affinity for GPCRs or nuclear receptors .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like the cholecystokinin receptor .
- Pathway Analysis : Transcriptomic/proteomic profiling (RNA-seq, SILAC) to map downstream effects in cell lines .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core Modifications : Replace the indene core with benzofuran or quinoline moieties to assess activity shifts .
- Substituent Effects : Vary the ethoxyphenyl group (e.g., methoxy, halogen substituents) and measure changes in potency/logP .
- Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability .
Example SAR Table :
| Analog | R Group | IC₅₀ (HDAC) | LogP |
|---|---|---|---|
| Parent | 2-ethoxyphenyl | 0.8 µM | 3.2 |
| A | 4-fluorophenyl | 1.5 µM | 3.5 |
| B | 3-methoxyphenyl | 0.5 µM | 2.9 |
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or acidic/basic conditions (pH 1–13) and monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites .
- Solubility : Determine equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) for bioavailability predictions .
Q. How should contradictory data in biological assays be resolved?
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–10 µM) and use statistical tools (e.g., Hill slope analysis) .
- Off-Target Screening : Employ panels like Eurofins CEREP to rule out non-specific binding .
- Batch Analysis : Compare results across multiple synthetic batches to exclude impurity-driven artifacts .
Methodological Notes
- Synthetic Challenges : Amidation steps may require inert atmospheres (N₂/Ar) to prevent hydrolysis of activated intermediates .
- Data Reproducibility : Standardize NMR referencing (e.g., TMS) and LC-MS calibration with certified standards .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for cytotoxic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
